N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide
Description
N~3~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes two pyrazole rings substituted with benzyl and methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Properties
Molecular Formula |
C17H19N5O |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(1-benzyl-3,5-dimethylpyrazol-4-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H19N5O/c1-12-16(18-17(23)15-9-10-21(3)20-15)13(2)22(19-12)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3,(H,18,23) |
InChI Key |
FEMYSZSWYXIMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)NC(=O)C3=NN(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the benzyl and methyl groups at the desired positions.
Amidation: The final step involves the reaction of the substituted pyrazole with a suitable carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N~3~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms of the compound.
Scientific Research Applications
N~3~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N3-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxamide: A structurally similar compound with a different substitution pattern.
1-Methyl-3,5-dimethyl-1H-pyrazole-4-carboxamide: Another related compound with variations in the substituents.
Uniqueness
N~3~-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of benzyl and methyl groups on the pyrazole rings, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
